4-Methoxychalcone (CAS 22252-15-9) is a critical α,β-unsaturated ketone building block, where the 4-methoxy group's electron-donating effect is essential for reliable cyclization and NLO material performance. Using analogs leads to inconsistent yields and material failure. • High-yield precursor for pyrazoline libraries, enabling efficient synthesis and simplified purification. • Key contributor to second-harmonic generation efficiency in organic NLO crystals. • Defined melting point (73-76 °C) ensures process predictability in thermal processing.
4-Methoxychalcone, CAS 22252-15-9, is an α,β-unsaturated ketone featuring a core chalcone scaffold substituted with an electron-donating methoxy group on one of its phenyl rings. This structural feature is central to its utility as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazolines and flavanones, which are significant in medicinal chemistry. Furthermore, its conjugated system and specific electronic properties make it a compound of interest for developing materials with non-linear optical (NLO) properties. Procurement decisions for this compound are typically driven by its role as a well-defined building block where the methoxy group's electronic influence is critical for reaction outcomes and final material performance.
Replacing 4-Methoxychalcone with simpler analogs like unsubstituted chalcone or derivatives with different electronic groups (e.g., chloro, nitro) is a critical process error. The 4-methoxy group is not merely a structural placeholder; its strong electron-donating nature fundamentally governs the electron density of the entire π-conjugated system. This dictates reactivity in crucial cyclization and condensation reactions, where reaction rates and yields are highly sensitive to such electronic effects. Furthermore, this substitution directly modulates the molecule's intramolecular charge transfer, which is the basis for its performance in non-linear optical applications. Using a close analog will lead to unpredictable synthetic outcomes, altered physical properties (e.g., melting point, solubility), and failure to meet performance specifications in materials science applications.
In studies of chalcone derivatives for NLO applications, the presence and position of electron-donating groups like methoxy (-OCH3) are critical for enhancing performance. A comparative study of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a close analog) demonstrated that the combination of an electron-withdrawing group (Cl) and an electron-donating group (OCH3) resulted in a significant second-harmonic generation (SHG) efficiency, measured to be 1.5 times that of potassium dihydrogen phosphate (KDP). This highlights the crucial role of the 4-methoxy substituent in creating the necessary molecular dipole for strong NLO effects, a property that would be absent in unsubstituted chalcone.
| Evidence Dimension | Second Harmonic Generation (SHG) Efficiency |
| Target Compound Data | Significantly contributes to high SHG efficiency (Inferred from closely related 4-chloro-4'-methoxychalcone) |
| Comparator Or Baseline | Potassium Dihydrogen Phosphate (KDP) (SHG Efficiency = 1) |
| Quantified Difference | 1.5x KDP for a closely related analog, demonstrating the methoxy group's strong contribution. |
| Conditions | Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm). |
For developing frequency-doubling materials, the 4-methoxy group is a key structural feature for achieving high SHG efficiency, making this specific compound a deliberate choice over unsubstituted or differently substituted analogs.
4-Methoxychalcone exhibits a distinct and well-defined melting point, typically reported in the range of 73-76 °C. This contrasts with other common chalcone analogs, such as 4'-methoxychalcone (isomer, m.p. 102-111 °C) or 4-chloro-4'-methoxychalcone (m.p. ~132 °C). This specific thermal signature is critical for process chemistry, as it dictates the required temperature for melt-based reactions or formulations. For procurement and quality control, a sharp melting point in the expected range serves as a reliable indicator of high purity, which is essential for achieving reproducible results in sensitive applications.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 73-76 °C |
| Comparator Or Baseline | 4'-Methoxychalcone: 102-111 °C 4-Chloro-4'-methoxychalcone: ~132 °C |
| Quantified Difference | Lower melting point by ~29-35 °C compared to its 4'-isomer, offering different processing parameters. |
| Conditions | Standard melting point apparatus. |
This well-characterized melting point is a key specification for quality assurance and provides a distinct thermal processing window compared to its common isomers and analogs.
Chalcones are primary intermediates for synthesizing pyrazoline heterocycles. The electronic nature of the chalcone substituent directly impacts the yield of the cyclization reaction with hydrazine. Studies on pyrazoline synthesis consistently show that chalcones bearing electron-donating groups, such as the 4-methoxy group, proceed in high yields. For example, the synthesis of a pyrazoline derivative from a methoxy-substituted chalcone proceeded with an 88% yield. In contrast, conventional synthesis methods for pyrazolines often result in yields below 70%. The electron-donating methoxy group facilitates the nucleophilic attack by hydrazine, making 4-Methoxychalcone a more efficient precursor compared to unsubstituted or electron-withdrawn chalcones.
| Evidence Dimension | Reaction Yield (%) in Pyrazoline Synthesis |
| Target Compound Data | Enables high yields (e.g., 88% reported for a methoxy-substituted chalcone precursor) |
| Comparator Or Baseline | Conventional methods often yield <70% |
| Quantified Difference | Potentially >18% yield improvement over less optimized or electronically unfavorable chalcone precursors. |
| Conditions | Cyclization reaction of chalcone with hydrazine hydrate. |
For chemists synthesizing pyrazoline libraries, selecting this precursor leads to higher material throughput, reduced waste, and lower purification costs, justifying its procurement over less reactive analogs.
This compound is a preferred choice for research and development of organic NLO materials. Its 4-methoxy group is a known contributor to high second-harmonic generation (SHG) efficiency, making it a critical building block for creating crystals intended for frequency-doubling applications in lasers and photonics.
In medicinal chemistry workflows focused on creating libraries of pyrazoline-based compounds, 4-Methoxychalcone serves as a high-yield starting material. The electron-donating nature of the methoxy group facilitates efficient cyclization, maximizing throughput and simplifying purification compared to less reactive chalcone analogs.
The well-defined melting point of 73-76 °C makes this compound suitable for applications requiring precise thermal processing, such as melt casting of organic electronic films or inclusion in formulations that must be processed below the degradation temperature of other components. Its distinct thermal behavior compared to isomers ensures process predictability.
Irritant